molecular formula C15H10ClN3O3S B11649275 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide

Cat. No.: B11649275
M. Wt: 347.8 g/mol
InChI Key: CGCMQCPVZHDEGP-UHFFFAOYSA-N
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Description

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thiophene ring, which is a five-membered ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a diene and a sulfur source.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide: This compound has similar structural features but contains a diethylsulfamoyl group instead of a nitro group.

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Dorzolamide: Contains a thiophene nucleus and is used as a carbonic anhydrase inhibitor in the treatment of glaucoma.

Uniqueness

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a cyano group makes it particularly versatile for various chemical transformations and biological interactions.

Properties

Molecular Formula

C15H10ClN3O3S

Molecular Weight

347.8 g/mol

IUPAC Name

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C15H10ClN3O3S/c16-11-5-4-8(6-12(11)19(21)22)14(20)18-15-10(7-17)9-2-1-3-13(9)23-15/h4-6H,1-3H2,(H,18,20)

InChI Key

CGCMQCPVZHDEGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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